molecular formula C6H9N3S3 B1294671 2,4,6-Tris(methylthio)-1,3,5-triazine CAS No. 5759-58-0

2,4,6-Tris(methylthio)-1,3,5-triazine

Cat. No.: B1294671
CAS No.: 5759-58-0
M. Wt: 219.4 g/mol
InChI Key: KMWQATAKCGOGFB-UHFFFAOYSA-N
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Description

2,4,6-Tris(methylthio)-1,3,5-triazine: is an organic compound belonging to the class of s-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms at alternating positions. The specific compound, 2,4,6-tris(methylthio)-s-triazine, has three methylthio groups attached to the triazine ring at positions 2, 4, and 6. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Chemistry: 2,4,6-tris(methylthio)-s-triazine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted triazines, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its derivatives have shown potential as inhibitors of specific enzymes involved in metabolic pathways.

Medicine: Some derivatives of 2,4,6-tris(methylthio)-s-triazine have been investigated for their antitumor and antimicrobial properties. These compounds are being explored for their potential use in cancer therapy and as antibiotics.

Industry: In the industrial sector, 2,4,6-tris(methylthio)-s-triazine is used in the production of dyes, resins, and polymers. It is also employed as a stabilizer in the formulation of certain materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tris(methylthio)-s-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with sodium methylthiolate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

C3N3Cl3+3NaSCH3C3N3(SCH3)3+3NaCl\text{C}_3\text{N}_3\text{Cl}_3 + 3\text{NaSCH}_3 \rightarrow \text{C}_3\text{N}_3(\text{SCH}_3)_3 + 3\text{NaCl} C3​N3​Cl3​+3NaSCH3​→C3​N3​(SCH3​)3​+3NaCl

Industrial Production Methods: Industrial production of 2,4,6-tris(methylthio)-s-triazine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4,6-tris(methylthio)-s-triazine can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium alkoxides, thiolates.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted triazines

Comparison with Similar Compounds

    2,4,6-tris(2-pyridyl)-s-triazine: Known for its use in coordination chemistry and as a ligand in metal complexes.

    4,4’,4’'-s-triazine-2,4,6-triyl-tribenzoic acid: Used in the synthesis of metal-organic frameworks (MOFs) and electrochromic materials.

    2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Investigated for its energetic properties and potential use in high-energy materials .

Uniqueness: 2,4,6-tris(methylthio)-s-triazine is unique due to its specific substitution pattern and the presence of methylthio groups, which impart distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2,4,6-tris(methylsulfanyl)-1,3,5-triazine
Source PubChem
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InChI

InChI=1S/C6H9N3S3/c1-10-4-7-5(11-2)9-6(8-4)12-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWQATAKCGOGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90206216
Record name s-Triazine, 2,4,6-tris(methylthio)-
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Molecular Weight

219.4 g/mol
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CAS No.

5759-58-0
Record name 2,4,6-Tris(methylthio)-1,3,5-triazine
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Record name 2,4,6-Tris(methylthio)-1,3,5-triazine
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Record name s-Triazine, 2,4,6-tris(methylthio)-
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Record name 2,4,6-tris(methylsulfanyl)-1,3,5-triazine
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Record name 2,4,6-TRIS(METHYLTHIO)-1,3,5-TRIAZINE
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Q & A

Q1: What is known about the molecular structure of 2,4,6-Tris(methylthio)-1,3,5-triazine?

A1: X-ray crystallography studies have revealed that this compound molecules exhibit a tendency towards planarity. [] This planarity is attributed to the presence of formal N=C double bonds within the triazine ring. Interestingly, the degree of planarity decreases as the number of these double bonds is reduced within the ring structure. [] The crystal structure also reveals that the compound forms planar layer structures, primarily stabilized by weak van der Waals interactions. []

Q2: How does the structure of this compound relate to its reactivity?

A2: this compound is known to participate in Inverse Electron Demand Diels-Alder reactions. [] This reactivity stems from the electron-deficient nature of the triazine ring, which is further enhanced by the electron-withdrawing methylthio substituents. This property makes it a valuable reagent for introducing pyrimidine moieties into other molecules. []

Q3: Are there any structural similarities between this compound and its oxygen-containing counterparts?

A3: Yes, structural analysis has shown that the triazine ring structure in this compound is similar to that found in analogous triazine compounds containing oxygen instead of sulfur. [] This suggests that the core triazine ring system dictates the fundamental structural characteristics, with the sulfur or oxygen substituents playing a secondary role in fine-tuning the properties.

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